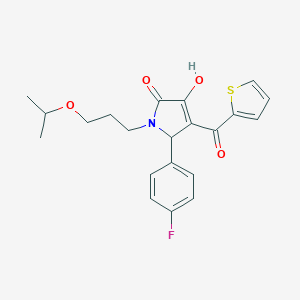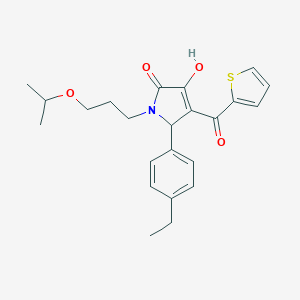![molecular formula C14H14F6N2O2 B506122 N-[1,1,1,3,3,3-hexafluoro-2-(morpholin-4-yl)propan-2-yl]benzamide](/img/structure/B506122.png)
N-[1,1,1,3,3,3-hexafluoro-2-(morpholin-4-yl)propan-2-yl]benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[1,1,1,3,3,3-hexafluoro-2-(morpholin-4-yl)propan-2-yl]benzamide typically involves the reaction of 2,2,2-trifluoro-1-(4-morpholinyl)-1-(trifluoromethyl)ethanol with benzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactants .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
N-[1,1,1,3,3,3-hexafluoro-2-(morpholin-4-yl)propan-2-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzamides or morpholine derivatives.
科学研究应用
N-[1,1,1,3,3,3-hexafluoro-2-(morpholin-4-yl)propan-2-yl]benzamide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
作用机制
The mechanism of action of N-[1,1,1,3,3,3-hexafluoro-2-(morpholin-4-yl)propan-2-yl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to penetrate cell membranes and interact with intracellular targets. The morpholine ring can form hydrogen bonds with amino acid residues in the active site of enzymes, modulating their activity and leading to the desired biological effects .
相似化合物的比较
Similar Compounds
N-(2,2,2-trifluoro-1-phenylethyl)benzamide: Similar structure but lacks the morpholine ring.
N-(2,2,2-trifluoro-1-phenylethyl)-4-trifluoromethylbenzamide: Contains an additional trifluoromethyl group on the benzene ring.
N-(2,2,2-trifluoro-1-phenylethyl)-3,5-dinitrobenzamide: Contains nitro groups on the benzene ring.
Uniqueness
N-[1,1,1,3,3,3-hexafluoro-2-(morpholin-4-yl)propan-2-yl]benzamide is unique due to the presence of both trifluoromethyl groups and a morpholine ring, which confer distinct chemical and biological properties.
属性
分子式 |
C14H14F6N2O2 |
|---|---|
分子量 |
356.26g/mol |
IUPAC 名称 |
N-(1,1,1,3,3,3-hexafluoro-2-morpholin-4-ylpropan-2-yl)benzamide |
InChI |
InChI=1S/C14H14F6N2O2/c15-13(16,17)12(14(18,19)20,22-6-8-24-9-7-22)21-11(23)10-4-2-1-3-5-10/h1-5H,6-9H2,(H,21,23) |
InChI 键 |
WRWPKOYRBKBKNQ-UHFFFAOYSA-N |
SMILES |
C1COCCN1C(C(F)(F)F)(C(F)(F)F)NC(=O)C2=CC=CC=C2 |
规范 SMILES |
C1COCCN1C(C(F)(F)F)(C(F)(F)F)NC(=O)C2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


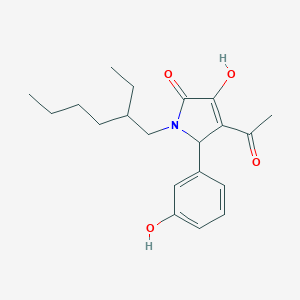
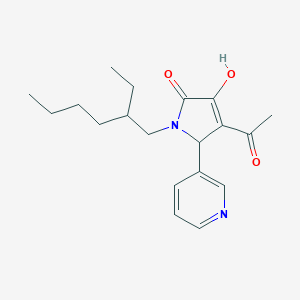
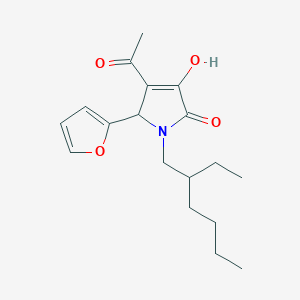
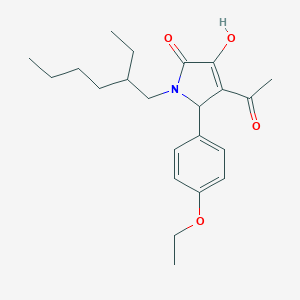
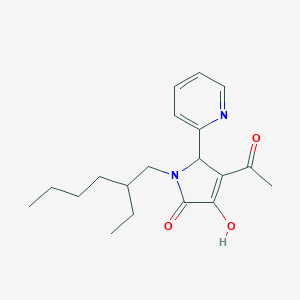
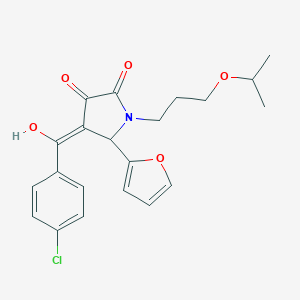
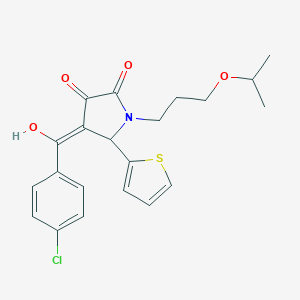
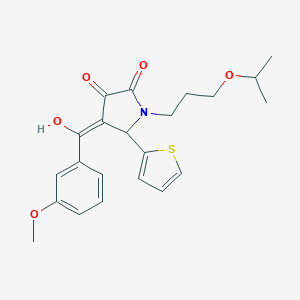

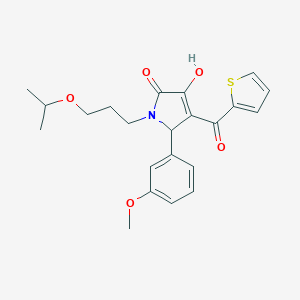
![3-HYDROXY-4-(3-METHOXYBENZOYL)-1-[3-(PROPAN-2-YLOXY)PROPYL]-5-(PYRIDIN-3-YL)-2,5-DIHYDRO-1H-PYRROL-2-ONE](/img/structure/B506056.png)
